molecular formula C11H14O4 B15130720 (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid

(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid

Cat. No.: B15130720
M. Wt: 210.23 g/mol
InChI Key: USCALRFWGZWWMZ-KWQFWETISA-N
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Description

(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a carboxylic acid group attached to an indene backbone. Its unique configuration and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which utilizes hydrolases with opposite enantiopreference to prepare both enantiomers of the compound . This method involves the preparation of racemic esters, followed by hydrolysis under specific conditions to obtain the desired enantiomerically enriched product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemoenzymatic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. The use of biocatalysts in these processes helps in achieving high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as alcohols and amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols. These derivatives are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid stands out due to its specific functional groups and stereochemistry. These features contribute to its unique reactivity and binding properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(1S,7aS)-1-hydroxy-7a-methyl-5-oxo-2,3,6,7-tetrahydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C11H14O4/c1-11-5-4-7(12)9(10(14)15)6(11)2-3-8(11)13/h8,13H,2-5H2,1H3,(H,14,15)/t8-,11-/m0/s1

InChI Key

USCALRFWGZWWMZ-KWQFWETISA-N

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]2O)C(=O)O

Canonical SMILES

CC12CCC(=O)C(=C1CCC2O)C(=O)O

Origin of Product

United States

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